

A Technical Guide to the Scientific Analysis of Historic Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the definition of "historic property" as established by the Advisory Council on Historic Preservation (**ACHP**) and delves into the scientific methodologies employed for the analysis of materials from such properties. The content is structured to offer researchers, scientists, and professionals in drug development a foundational understanding of the interdisciplinary nature of cultural heritage science, detailing experimental protocols, data presentation, and logical workflows.

Defining a "Historic Property"

The Advisory Council on Historic Preservation (**ACHP**), an independent federal agency, oversees the implementation of Section 106 of the National Historic Preservation Act (NHPA). [1][2] This legislation requires federal agencies to consider the effects of their projects on historic properties.[3][4] The formal definition of a "historic property" is codified in federal regulations at 36 CFR § 800.16(I)(1).[5]

A historic property is defined as any prehistoric or historic district, site, building, structure, or object that is included in, or eligible for inclusion in, the National Register of Historic Places. This designation is significant as it extends protection to properties that have not yet been formally listed but meet the criteria for inclusion. The term also encompasses artifacts, records, and archaeological remains associated with such properties. Furthermore, it includes properties of traditional religious and cultural importance to Native American tribes or Native Hawaiian organizations that satisfy the National Register criteria.



Properties are evaluated for the National Register based on four main criteria:

- Criterion A: Association with events that have made a significant contribution to the broad patterns of our history.
- Criterion B: Association with the lives of persons significant in our past.
- Criterion C: Embodiment of the distinctive characteristics of a type, period, or method of construction, or that represent the work of a master, or that possess high artistic values.
- Criterion D: Have yielded, or may be likely to yield, information important in prehistory or history.

Methodologies for Scientific Analysis

The scientific analysis of materials from historic properties is a multidisciplinary field that draws from chemistry, physics, geology, and biology to characterize the composition, provenance, and degradation of cultural heritage materials. These investigations provide invaluable insights for conservation, historical interpretation, and authentication.

Elemental Analysis

Elemental analysis techniques are fundamental in determining the constituent elements of inorganic materials such as metals, glass, ceramics, and pigments.

XRF is a non-destructive technique that bombards a sample with X-rays, causing the elements within the sample to emit fluorescent (or secondary) X-rays at characteristic energies. By measuring these energies, the elemental composition can be determined. Portable XRF (pXRF) instruments are frequently used for in-situ analysis.

Experimental Protocol for XRF Analysis of Archaeological Metals:

- Instrument Calibration: Calibrate the XRF spectrometer using certified reference materials that are matrix-matched to the artifacts being analyzed (e.g., bronze, silver alloys).
- Surface Preparation: Gently clean the surface of the metal artifact to remove any superficial dirt or corrosion that may interfere with the analysis. This should be done with care to not damage the original surface. For quantitative analysis, a small, flat area is ideal.



- Data Acquisition: Position the XRF instrument's measurement window directly on the prepared surface of the artifact. Ensure a consistent distance and angle for all measurements.
- Measurement Parameters: Set the appropriate analytical parameters on the instrument, including the voltage, current, and acquisition time. Typical acquisition times range from 30 to 120 seconds per measurement point.
- Data Analysis: Process the resulting spectra using the instrument's software. This will involve peak identification and quantification to determine the elemental concentrations.

SEM-EDS provides high-resolution imaging of a sample's surface and localized elemental analysis. A focused beam of electrons is scanned across the sample, generating various signals, including secondary electrons for imaging and characteristic X-rays for elemental analysis.

Experimental Protocol for SEM-EDS Analysis of Historic Pigments:

- Sample Preparation: A minute sample of the pigment is carefully removed from the historic
 object using a scalpel under a microscope. The sample is then mounted on an aluminum
 stub using a carbon adhesive tab and sputter-coated with a thin layer of carbon to make it
 conductive.
- Instrument Setup: The prepared sample is placed into the SEM chamber, and a vacuum is created. The electron beam is generated and focused on the sample.
- Imaging: Secondary electron or backscattered electron detectors are used to obtain highmagnification images of the pigment particles, revealing their morphology and texture.
- EDS Analysis: The electron beam is focused on a specific point of interest on the pigment particle, or an area is mapped. The emitted X-rays are collected by the EDS detector.
- Spectral Analysis: The EDS software generates a spectrum showing the characteristic X-ray peaks of the elements present. This allows for the qualitative and semi-quantitative determination of the elemental composition of the pigment.

Molecular and Structural Analysis



These techniques are crucial for identifying the molecular composition and crystalline structure of both organic and inorganic materials.

FTIR spectroscopy identifies chemical bonds in a molecule by producing an infrared absorption spectrum. It is particularly useful for characterizing organic materials like textiles, binding media, and resins, as well as some inorganic compounds.

Experimental Protocol for FTIR Analysis of Historical Textiles:

- Sample Preparation: A small fiber sample is carefully removed from the textile. For Attenuated Total Reflectance (ATR)-FTIR, the fiber can be placed directly on the ATR crystal.
- Data Acquisition: The sample is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the instrument measures how much of the infrared radiation is absorbed at each wavelength.
- Spectral Collection: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹. Multiple scans are often averaged to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus
 wavenumber. The peaks in the spectrum correspond to the vibrational frequencies of the
 chemical bonds in the sample, allowing for the identification of the material (e.g., cellulose for
 cotton or linen, protein for wool or silk).

Organic Residue Analysis

The analysis of organic residues preserved in or on artifacts can provide direct evidence of past human activities, such as diet, food preparation techniques, and the use of various natural products.

GC-MS is a powerful technique for separating, identifying, and quantifying complex mixtures of volatile organic compounds. It is widely used for the analysis of lipids, waxes, and resins from archaeological contexts.

Experimental Protocol for GC-MS Analysis of Organic Residues in Ceramics:

• Sample Preparation: A small fragment of the ceramic sherd is ground into a fine powder.



- Lipid Extraction: The powdered ceramic is subjected to solvent extraction (e.g., using a mixture of chloroform and methanol) to dissolve the absorbed organic residues.
- Derivatization: The extracted lipids are chemically modified (derivatized) to make them more volatile and suitable for GC analysis. A common method is transesterification to form fatty acid methyl esters (FAMEs).
- GC-MS Analysis: The derivatized extract is injected into the gas chromatograph. The
 different compounds in the mixture are separated based on their boiling points and
 interaction with the stationary phase of the GC column. As each compound elutes from the
 column, it enters the mass spectrometer, which ionizes the molecules and separates the ions
 based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
- Data Interpretation: The resulting chromatogram shows a series of peaks, each representing
 a different compound. By comparing the retention times and mass spectra of the peaks to
 those of known standards and library databases, the organic compounds present in the
 residue can be identified.

Quantitative Data Presentation

The presentation of quantitative data in a structured format is essential for the comparison and interpretation of analytical results. The following tables provide examples of how elemental composition data from the analysis of historic artifacts can be presented.

Table 1: Elemental Composition of Roman Coins by SEM-EDS (wt%)

Coin ID	Cu	Pb	Sn	Fe	Other
RC-01	92.13	-	2.26	-	Ag: 5.61
RC-02	97.25	-	-	-	Ag: 2.75
RC-03	85.2	10.5	3.1	1.2	-
RC-04	98.12	1.11	-	-	-
RC-05	65.0	11.59	12.0	-	-

Data compiled from multiple sources.



Table 2: Chemical Composition of Roman Coins by Electron Microprobe Analysis (EMPA) (mass %)

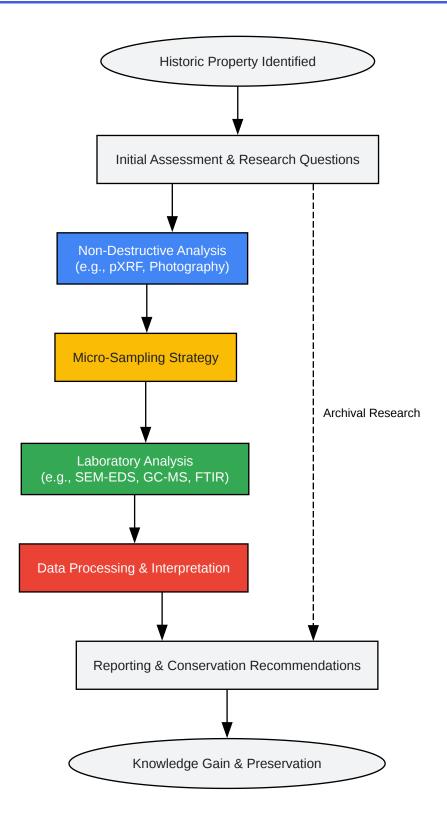
Coin ID	Cu (wt.%)	Sn (wt.%)	Pb (wt.%)	Fe (wt.%)	Zn (wt.%)
Augustus As (#4)	96.5 - 99	<1	< 1	< 0.5	< 0.5
Quadrans of Caligula (#6)	97 - 99	<1	< 1	< 0.5	< 0.5
Nummus radians of Galerius Caesar (#10)	96.5 - 99	< 1	< 1	< 0.5	< 0.5
Aes Litra (#1)	0 - 35	52 - 94	< 2	< 1	-
Claudius As (#5)	70 - 85	< 2	10 - 25	<1	< 1

Data adapted from a study on Roman coins.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in the scientific analysis of historic properties. The following diagrams, created using the DOT language, illustrate a general workflow and a more specific decision-making process.

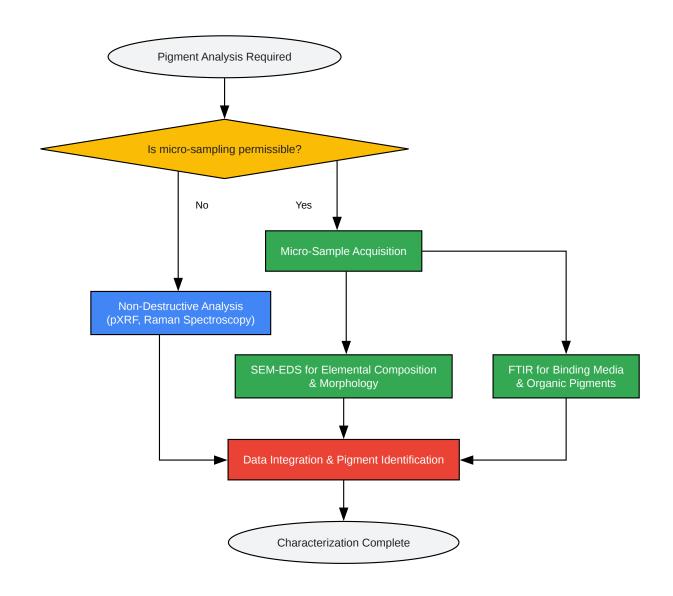




Click to download full resolution via product page

General workflow for scientific analysis of a historic property.





Click to download full resolution via product page

Decision tree for the analysis of historical pigments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. inis.iaea.org [inis.iaea.org]
- 4. Different Analytical Procedures for the Study of Organic Residues in Archeological Ceramic Samples with the Use of Gas Chromatography-mass Spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Scientific Analysis of Historic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7983922#achp-s-definition-of-historic-property-for-scientific-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com